molecular formula C9H15N2O15P3 B1682116 Uridine 5'-triphosphate CAS No. 63-39-8

Uridine 5'-triphosphate

Cat. No. B1682116
CAS RN: 63-39-8
M. Wt: 484.14 g/mol
InChI Key: PGAVKCOVUIYSFO-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine-5’-triphosphate (UTP) is a cytosolic nucleotide component of nucleic acids. It serves as a signaling molecule in the extracellular space and is involved in various pathophysiological responses in the nervous system . UTP is used as an energy-rich precursor in the enzymatic biosynthesis of RNA . It is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1′ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5′ position .


Synthesis Analysis

UTP is synthesized from uridine 5′-diphosphate (UDP) in the presence of the enzyme nucleoside diphosphate kinase (NDPK). Plant cells have high uridine as UTP. UTP on amination results in the generation of CTP and is catalyzed by enzyme CTP synthetase .


Molecular Structure Analysis

Uridine 5’-triphosphate has a molecular formula of C9H15N2O15P3. It consists of the organic base uracil linked to the 1′ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5′ position .


Chemical Reactions Analysis

The transformations of UTP into other compounds are both diastereoselective and atom-economic. They proceed in quantitative yield to final concentrations at the product solubility limit and with a productivity of 40g/L/h .


Physical And Chemical Properties Analysis

UTP is a white powder, soluble in water, and very sparingly soluble in alcohol. It has a pKa1 of 6.6 and a pKa2 of 9.5 .

Scientific Research Applications

Neurotransmitter Functions

UTP serves as an excitatory cotransmitter in autonomic nerves. It is costored with noradrenaline in synaptic vesicles in postganglionic sympathetic nerves and with acetylcholine in parasympathetic nerves, influencing functions like smooth muscle contraction (Kennedy, 2021).

Molecular Interactions and Cross-linking Studies

5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate, a UTP analogue, is useful in studying interactions between RNA and other molecules. It can be incorporated into RNA for cross-linking studies, aiding in understanding molecular interactions (Hanna et al., 1989).

Vasoconstrictive Effects

UTP is a potent vasoconstrictor of cerebral arteries, inducing calcium waves in vascular smooth muscle cells. This property is significant in understanding vascular functions and possibly in therapeutic applications (Syyong et al., 2009).

RNA Synthesis and Modification

UTP plays a crucial role in RNA synthesis. The incorporation of modified UTP analogues into RNA has been studied, providing insights into RNA functions and modifications (Vaish et al., 2000).

Cardioprotective Effects

Studies indicate that UTP can have cardioprotective effects, influencing processes like anaerobic glycolysis and preserving energy stores in cardiac tissues under stress conditions (Bul’on et al., 2007).

RNA Polymerase Studies

UTP analogues have been used to investigate RNA synthesis, particularly the effects of modified nucleotides on transcription processes. This research is pivotal in understanding RNA polymerization and its regulation (Mory & Gefter, 1978).

Energy Metabolism in Cancer Cells

UTP levels and metabolism have been monitored in cancer cells using techniques like 31P nuclear magnetic resonance, providing insights into the energy metabolism of tumor cells (Desmoulin et al., 1986).

Safety And Hazards

UTP may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAVKCOVUIYSFO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041147
Record name Uridine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uridine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Uridine 5'-triphosphate

CAS RN

63-39-8
Record name UTP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-triphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04005
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uridine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine 5'-(tetrahydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIDINE 5'-TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT0S826Z60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uridine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine 5'-triphosphate
Reactant of Route 2
Uridine 5'-triphosphate
Reactant of Route 3
Uridine 5'-triphosphate
Reactant of Route 4
Uridine 5'-triphosphate
Reactant of Route 5
Uridine 5'-triphosphate
Reactant of Route 6
Reactant of Route 6
Uridine 5'-triphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.